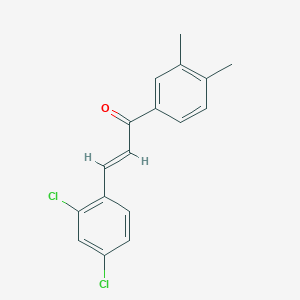

(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Description

The exact mass of the compound this compound is 304.0421705 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O/c1-11-3-4-14(9-12(11)2)17(20)8-6-13-5-7-15(18)10-16(13)19/h3-10H,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLJBNQSZNEJCA-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure featuring two aromatic rings linked by an α,β-unsaturated carbonyl system. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.2 g/mol. The presence of dichlorophenyl and dimethylphenyl groups contributes to its chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.2 g/mol |

| Structure | Chalcone Structure |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been shown to effectively target Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) indicating potent activity against multidrug-resistant strains.

- Mechanism of Action : The dichloro substitution on the phenyl ring enhances the compound's lipophilicity, facilitating better penetration into bacterial cells and increasing its reactivity with microbial targets. Studies suggest that the chlorinated groups can synergistically enhance antibacterial activity by targeting multiple cellular pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can significantly reduce the viability of cancer cell lines such as Caco-2 cells.

- Case Study : In a study involving various derivatives of chalcones, this compound exhibited a notable decrease in cell viability (39.8%) compared to untreated controls (p < 0.001). This suggests its potential as a therapeutic agent in cancer treatment .

Synthesis and Characterization

The synthesis typically involves the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide under reflux conditions. This method ensures high yield and purity of the product.

Comparative Analysis

A comparative analysis of various substituted chalcones reveals that the specific arrangement of chlorinated and methylated groups in this compound enhances its biological activity compared to other analogs.

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (%) |

|---|---|---|

| This compound | 16 against E. faecium | 39.8 |

| (2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | >64 against S. aureus | Not tested |

| (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | >64 against S. aureus | Not tested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.